molecular formula C12H18N2OS B1427855 3-ethyl-N-(piperidin-4-yl)thiophene-2-carboxamide CAS No. 1247473-57-9

3-ethyl-N-(piperidin-4-yl)thiophene-2-carboxamide

Cat. No. B1427855
M. Wt: 238.35 g/mol
InChI Key: QGBITSAUJCYPJH-UHFFFAOYSA-N
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Description

“3-ethyl-N-(piperidin-4-yl)thiophene-2-carboxamide” is a chemical compound . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their significance across various scientific disciplines, notably in nanotechnology, polymer processing, and biomedical applications. Their simple structure and self-assembly into nanometer-sized rod-like structures stabilized by H-bonding make them versatile for these applications (Cantekin, de Greef, & Palmans, 2012).

Carcinogenicity Studies of Thiophene Analogues

Thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies, conducted through methods like the Salmonella reverse-mutation assay, provide insights into the structure-activity relationship of thiophene derivatives and their potential health risks (Ashby, Styles, Anderson, & Paton, 1978).

Synthesis of N-heterocycles via Sulfinimines

Research on chiral sulfinamides, particularly tert-butanesulfinamide, has advanced the asymmetric synthesis of N-heterocycles, highlighting their significance in producing structurally diverse compounds with potential therapeutic applications (Philip, Radhika, Saranya, & Anilkumar, 2020).

Central Nervous System (CNS) Acting Drugs Synthesis

Investigations into heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) have shown these compounds' potential for developing new CNS-acting drugs. Such research aims to identify functional chemical groups that could serve as lead molecules for novel compounds with CNS activity (Saganuwan, 2017).

Spiropiperidines in Drug Discovery

The popularity of spiropiperidines in drug discovery, due to their three-dimensional chemical space exploration potential, underscores the importance of methodologies for synthesizing these compounds. These methodologies have direct implications for developing drugs with innovative mechanisms of action (Griggs, Tape, & Clarke, 2018).

properties

IUPAC Name

3-ethyl-N-piperidin-4-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-9-5-8-16-11(9)12(15)14-10-3-6-13-7-4-10/h5,8,10,13H,2-4,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBITSAUJCYPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-(piperidin-4-yl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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